molecular formula C12H7Cl2NO3S2 B2688325 [(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 1527479-57-7

[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No. B2688325
CAS RN: 1527479-57-7
M. Wt: 348.21
InChI Key: CDYUPXAPPDEIKP-OQFOIZHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid” is a unique chemical with the linear formula C13H9Cl2NO3S2 . It has a molecular weight of 362.256 and is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is intended for research use only.

Scientific Research Applications

Antifungal Activity

Research on derivatives of this compound has shown promise in the development of antifungal agents. A study by Doležel et al. (2009) on rhodanineacetic acid derivatives highlighted their preparation and evaluation for antifungal effects against selected fungal species, including Candida and Trichosporon strains. Notably, specific derivatives exhibited strong inhibition against Candida tropicalis and other fungal species, indicating potential applications in addressing fungal infections (Doležel et al., 2009).

Aldose Reductase Inhibition

Kučerová-Chlupáčová et al. (2020) investigated the aldose reductase inhibitory action of structurally related compounds, noting their significant potency as inhibitors. This activity is crucial for managing complications related to diabetes, such as cataract formation and diabetic neuropathy, highlighting the therapeutic relevance of these derivatives in medical research (Kučerová-Chlupáčová et al., 2020).

Anticancer and Antiangiogenic Effects

A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and evaluated their anticancer and antiangiogenic effects. These derivatives showed significant potential in reducing tumor volume and cell number, and inhibiting tumor-induced angiogenesis in mouse models, suggesting their utility as candidates for anticancer therapy (Chandrappa et al., 2010).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives have demonstrated potent antimicrobial properties against a range of bacterial and mycobacterial pathogens. Krátký et al. (2017) synthesized and evaluated these derivatives, identifying compounds with high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. This research supports the potential use of these compounds in developing new antimicrobial agents (Krátký et al., 2017).

Fluorescence Properties for Chemical Sensing

The compound's derivatives have also found applications in the development of chemical sensors. A study by Li Rui-j (2013) synthesized a new fluorescent compound that exhibited selective quenching effects in the presence of Co2+, suggesting its potential as a fluorescent chemical sensor for detecting this metal ion (Li Rui-j, 2013).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the user must assume responsibility for safety precautions and handling procedures.

properties

IUPAC Name

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3S2/c13-7-2-1-6(8(14)4-7)3-9-11(18)15(5-10(16)17)12(19)20-9/h1-4H,5H2,(H,16,17)/b9-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYUPXAPPDEIKP-OQFOIZHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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